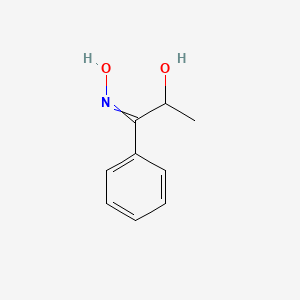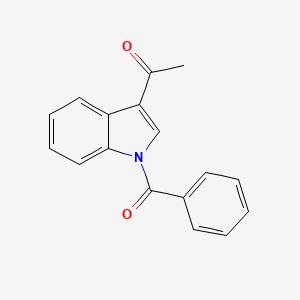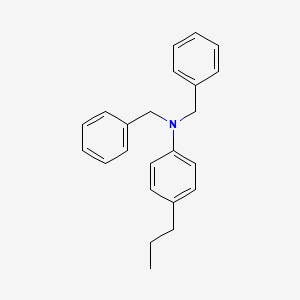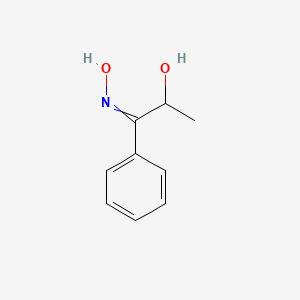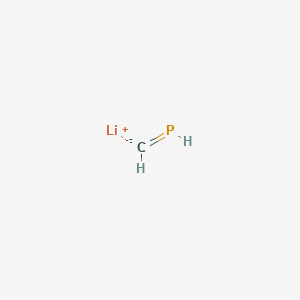![molecular formula C8H11N3O2 B14364060 4-Amino-1-[2-(ethenyloxy)ethyl]pyrimidin-2(1H)-one CAS No. 91097-21-1](/img/structure/B14364060.png)
4-Amino-1-[2-(ethenyloxy)ethyl]pyrimidin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-1-[2-(ethenyloxy)ethyl]pyrimidin-2(1H)-one is a compound that belongs to the class of pyrimidinones. This compound is characterized by the presence of an amino group at the 4th position and an ethenyloxyethyl group at the 1st position of the pyrimidinone ring. It is a derivative of pyrimidine, which is a fundamental structure in many biological molecules, including nucleotides and vitamins.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-[2-(ethenyloxy)ethyl]pyrimidin-2(1H)-one can be achieved through various synthetic routes. One common method involves the reaction of 4-amino-2-chloropyrimidine with 2-(ethenyloxy)ethanol under basic conditions. The reaction typically requires a base such as potassium carbonate and is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like crystallization and chromatography would be employed to achieve high-quality products.
Analyse Des Réactions Chimiques
Types of Reactions
4-Amino-1-[2-(ethenyloxy)ethyl]pyrimidin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The ethenyloxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted pyrimidinones depending on the nucleophile used.
Applications De Recherche Scientifique
4-Amino-1-[2-(ethenyloxy)ethyl]pyrimidin-2(1H)-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Used in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 4-Amino-1-[2-(ethenyloxy)ethyl]pyrimidin-2(1H)-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The ethenyloxyethyl group can enhance the compound’s solubility and bioavailability, allowing it to effectively reach its targets. The compound may inhibit or activate specific pathways, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cytosine: A pyrimidine base found in DNA and RNA.
Thymine: Another pyrimidine base found in DNA.
Uracil: A pyrimidine base found in RNA.
Uniqueness
4-Amino-1-[2-(ethenyloxy)ethyl]pyrimidin-2(1H)-one is unique due to its specific functional groups, which confer distinct chemical and biological properties. Unlike cytosine, thymine, and uracil, this compound has an ethenyloxyethyl group, which can enhance its solubility and reactivity, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
91097-21-1 |
|---|---|
Formule moléculaire |
C8H11N3O2 |
Poids moléculaire |
181.19 g/mol |
Nom IUPAC |
4-amino-1-(2-ethenoxyethyl)pyrimidin-2-one |
InChI |
InChI=1S/C8H11N3O2/c1-2-13-6-5-11-4-3-7(9)10-8(11)12/h2-4H,1,5-6H2,(H2,9,10,12) |
Clé InChI |
HJUCNQXPYZYPSY-UHFFFAOYSA-N |
SMILES canonique |
C=COCCN1C=CC(=NC1=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


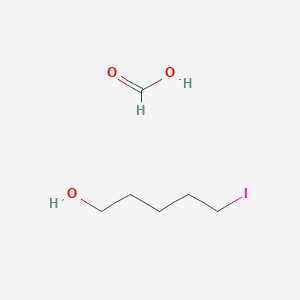
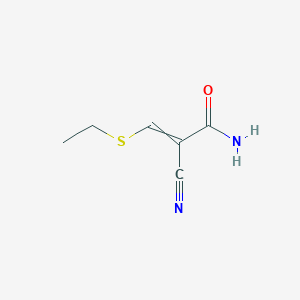
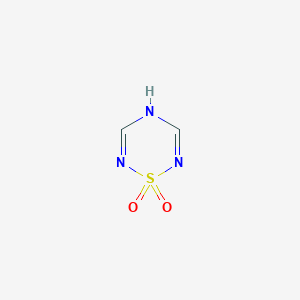
![2-Methyl-3-[(pyridin-4-yl)methyl]pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14364004.png)
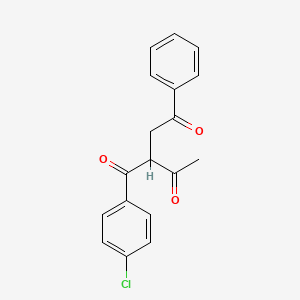
![tert-Butyl(dimethyl)[(phenylsulfanyl)methoxy]silane](/img/structure/B14364015.png)
mercury](/img/structure/B14364020.png)
![2-(Chloromethyl)-1-[(2,4-dinitrophenyl)sulfanyl]-1H-benzimidazole](/img/structure/B14364034.png)
![1-[4-(Triphenylsilyl)buta-1,3-diyn-1-yl]pyrrolidine](/img/structure/B14364041.png)
